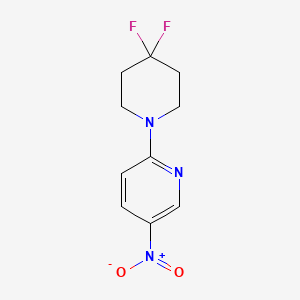

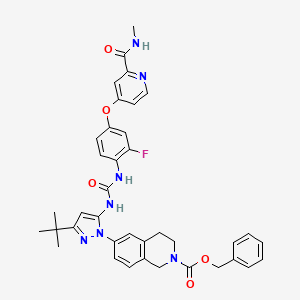

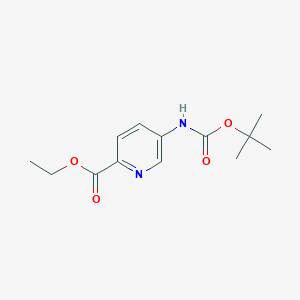

![molecular formula C19H13N5 B1403121 2,6-Bis(1H-benzo[d]imidazol-1-il)piridina CAS No. 1030366-99-4](/img/structure/B1403121.png)

2,6-Bis(1H-benzo[d]imidazol-1-il)piridina

Descripción general

Descripción

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a tridentate nitrogen donor ligand. It has been reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The crystal of 2,6-bis(bromomethyl)pyridine has the molecules related by a c-glide-plane operation. Molecules are arranged into stacks along the c-axis .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Transición de Espín de Alta Temperatura en Complejos de Hierro(II)

Este compuesto se ha utilizado en la síntesis de nuevos compuestos de coordinación de hierro(II) . Estos compuestos exhiben una transición de espín de alta temperatura, que es una transición entre diferentes estados de espín del átomo central . Esta propiedad es de gran interés en el campo de la ciencia de los materiales y podría tener aplicaciones potenciales en tecnologías de almacenamiento de datos y detección .

Síntesis de Derivados de Imidazol

“2,6-Bis(1H-benzo[d]imidazol-1-il)piridina” es un derivado de imidazol . Los imidazoles han ganado una atención significativa en la investigación y la química industrial debido a su versátil gama de actividades biológicas y farmacológicas . Juegan un papel fundamental en la síntesis de moléculas biológicamente activas .

Aplicaciones en Medicina

Los derivados de imidazol, incluido “this compound”, encuentran aplicaciones en medicina . Se utilizan en la síntesis de diversos medicamentos, como Albendazol, Bendamustina, Omeprazol, Pimonbendano, Benomilo, Carbendazim, Telmisartán, Pantoprazol, Etonitazeno y Tiabendazol .

Uso como Sensores Ópticos para Bioimagen

Los benzimidazoles, incluido “this compound”, se pueden utilizar como sensores ópticos para bioimagen . Esta aplicación es particularmente útil en diagnósticos médicos e investigación.

Aplicaciones en Fotovoltaica

Los benzimidazoles también se utilizan en fotovoltaica . Se pueden utilizar en el diseño de células solares orgánicas, contribuyendo al desarrollo de tecnologías de energía renovable.

Bloqueo de la Recepción de la Señal AQ a Nivel de PqsR

“this compound” se ha utilizado en el bloqueo farmacológico de la recepción de la señal AQ a nivel de PqsR . Esto conduce a una reducción de la transcripción de los genes pqsA-lux y en última instancia a la reducción de la lectura de luminiscencia .

Potencial Antimicrobiano

Los derivados de imidazol, incluido “this compound”, han mostrado potencial antimicrobiano . Se pueden utilizar en el desarrollo de nuevos agentes antimicrobianos, contribuyendo a la lucha contra las bacterias resistentes a los antibióticos .

Uso en Química Verde y Catálisis Organometálica

Los imidazoles tienen aplicaciones extendidas en química verde y catálisis organometálica . Se utilizan como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Esto contribuye al desarrollo de métodos respetuosos con el medio ambiente en la síntesis química orgánica .

Mecanismo De Acción

Target of Action

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is a complex compound that has been found to interact with various targets. It acts as a tridentate nitrogen donor ligand . This compound has been reported to form complexes with UO2Cl2·3THF . In addition, it has been used in the synthesis of iron (II) coordination compounds .

Mode of Action

The compound’s interaction with its targets involves the formation of complexes. For instance, it reacts with UO2Cl2·3THF to form complexes . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .

Biochemical Pathways

It is known that benzimidazoles, a group of compounds to which this compound belongs, can mimic properties of dna bases . This suggests that they may interact with biochemical pathways involving DNA.

Result of Action

It is known that benzimidazoles have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities . This suggests that 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine may have similar effects.

Action Environment

It is known that the biological activity of benzimidazoles can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.

Safety and Hazards

Direcciones Futuras

The future directions of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine research could involve the synthesis of novel coordination compounds wherein the spin state of the central atom can be switched by an external action . These compounds include iron (II) complexes with spin crossover (SCO) 1 A 1 ↔ 5 T 2 .

Análisis Bioquímico

Biochemical Properties

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine plays a crucial role in biochemical reactions by acting as a ligand that can coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules through its nitrogen donor atoms. For instance, it forms complexes with iron(II) ions, which can exhibit spin crossover behavior . These interactions are essential for understanding the compound’s role in catalysis and its potential therapeutic applications.

Cellular Effects

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions can affect the availability of these ions within cells, thereby impacting enzymatic activities and metabolic pathways . Additionally, its interaction with DNA and RNA can influence gene expression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by coordinating with their metal cofactors, thereby altering their catalytic activities . The compound’s ability to form stable complexes with metal ions also plays a role in modulating gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under inert conditions but can degrade when exposed to oxidative environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced enzymatic activity and improved metabolic function . At higher doses, toxic or adverse effects may occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions can influence the activity of metalloenzymes, thereby affecting metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its ability to form stable complexes with metal ions, which can affect its accumulation in certain tissues.

Subcellular Localization

The subcellular localization of 2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

1-[6-(benzimidazol-1-yl)pyridin-2-yl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-3-8-16-14(6-1)20-12-23(16)18-10-5-11-19(22-18)24-13-21-15-7-2-4-9-17(15)24/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJGIRQDSXHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC(=CC=C3)N4C=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736791 | |

| Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030366-99-4 | |

| Record name | 1,1'-(Pyridine-2,6-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

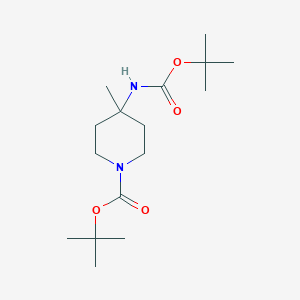

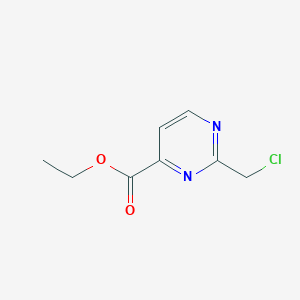

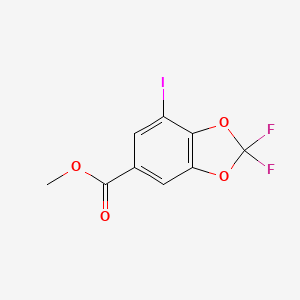

![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)

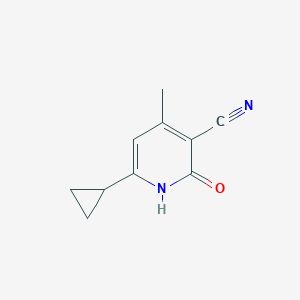

![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)

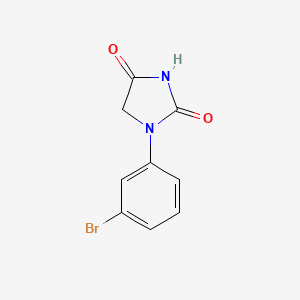

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)